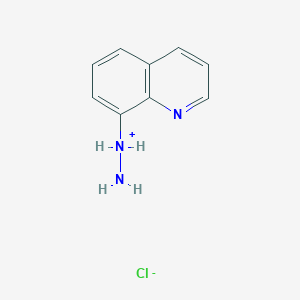

1-(Quinolin-8-yl)hydrazin-1-ium chloride

Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govfrontiersin.orgnih.gov Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govorientjchem.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and chemical properties. frontiersin.org This has led to the development of numerous quinoline-based drugs and candidates in clinical trials. nih.gov The planarity of the quinoline system also allows for intercalation into DNA and interaction with enzyme active sites, further contributing to its therapeutic potential. orientjchem.org

Role of Hydrazine (B178648) Moiety in Compound Design and Reactivity

Hydrazine and its derivatives are highly valuable reagents and functional groups in organic synthesis. organic-chemistry.orgresearchgate.net The hydrazine moiety (H₂N-NH-) is a potent nucleophile and can be readily derivatized to form a variety of other functional groups, such as hydrazones. wikipedia.org Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are important intermediates in various chemical transformations, including the Wolff-Kishner reduction. wikipedia.org In medicinal chemistry, the hydrazine group can act as a linker to connect different molecular fragments and can also participate in hydrogen bonding interactions with biological targets. wikipedia.org The reactivity of the hydrazine group makes it a key component in the synthesis of various heterocyclic compounds. researchgate.net

Contextualization of 1-(Quinolin-8-yl)hydrazin-1-ium Chloride within Heterocyclic Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant research potential within heterocyclic chemistry. The compound is the hydrochloride salt of 8-hydrazinylquinoline, indicating it is a stable, water-soluble form of the parent hydrazine derivative. nih.gov The position of the hydrazine group at the 8-position of the quinoline ring is of particular interest due to the potential for chelation with metal ions, a property well-established for 8-hydroxyquinoline (B1678124). nih.gov This suggests that this compound could serve as a precursor for the synthesis of novel ligands and metal complexes with potential applications in catalysis or materials science. Furthermore, the presence of the reactive hydrazine group makes it a valuable starting material for the synthesis of more complex quinoline-based heterocyclic systems, such as pyrazoles or triazoles, which are also known to possess diverse biological activities. The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies in heterocyclic chemistry.

Compound Data

Below are tables detailing the computed properties of the closely related compound, 8-hydrazinylquinoline, which is the free base of this compound. This data provides an insight into the physicochemical characteristics of the core molecule.

Table 1: Computed Molecular Properties of 8-Hydrazinylquinoline nih.gov

| Property | Value |

| Molecular Weight | 159.19 g/mol |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 159.079647300 Da |

Table 2: IUPAC and Other Identifiers for 8-Hydrazinylquinoline nih.gov

| Identifier Type | Identifier |

| IUPAC Name | quinolin-8-ylhydrazine |

| InChI | InChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 |

| InChIKey | HJJRRHBSMQOZQH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)NN)N=CC=C2 |

| CAS Number | 14148-42-6 |

Properties

CAS No. |

73031-21-7 |

|---|---|

Molecular Formula |

C9H10ClN3 |

Molecular Weight |

195.65 g/mol |

IUPAC Name |

quinolin-1-ium-8-ylhydrazine;chloride |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H |

InChI Key |

IBUQWIREEMZFJG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[NH2+]N)N=CC=C2.[Cl-] |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)[NH+]=CC=C2.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Quinolin 8 Yl Hydrazin 1 Ium Chloride

Precursor Synthesis and Functionalization Strategies

The assembly of the quinoline (B57606) framework and the introduction of the hydrazine (B178648) moiety are the preliminary stages in the synthesis of 1-(Quinolin-8-yl)hydrazin-1-ium chloride.

Quinolin-8-amine, also known as 8-aminoquinoline (B160924) (AQ), is the primary building block for the target compound. The classical synthesis of quinolin-8-amine involves a two-step process starting from quinoline. Initially, quinoline undergoes nitration, which typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are then separated, often by distillation or sublimation. The isolated 8-nitroquinoline is subsequently reduced to afford quinolin-8-amine. wikipedia.org A common method for this reduction utilizes tin powder in the presence of hydrochloric acid. wikipedia.org An alternative route to quinolin-8-amine is through the direct amination of 8-chloroquinoline (B1195068). wikipedia.org

Modern synthetic organic chemistry has also introduced a variety of other methods for producing quinoline scaffolds, which can be adapted to create specifically functionalized intermediates. These methods include:

The Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone and a compound containing a reactive α-methylene group. This method is highly versatile for creating substituted quinolines. nih.gov

The Skraup Synthesis: This involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce a quinoline. For instance, 5-alkoxy-6-methoxy-8-nitroquinolines can be synthesized via a Skraup reaction between the corresponding 4-alkoxy-6-methoxy-2-nitroanilines and acrolein. acs.org

Transition Metal-Catalyzed Reactions: Numerous transition metal-catalyzed reactions have been developed for constructing quinoline rings under mild conditions, offering greater functional group tolerance compared to traditional methods. nih.gov

These diverse synthetic strategies allow for the creation of a wide array of quinoline intermediates, which can then be further functionalized.

Once the quinoline core is established, the next critical step is the introduction of the hydrazine group. Hydrazine derivatives of quinoline are typically synthesized by reacting a suitable quinoline precursor with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.compharmascholars.comup.ac.za The choice of precursor is key and often involves a quinoline ring bearing a good leaving group at the desired position.

For example, substituted 2-chloroquinoline-3-carbaldehydes can be converted into their corresponding quinoline hydrazones by treatment with hydrazine hydrate in ethanol (B145695) at room temperature. mdpi.com Similarly, 4,7-dichloroquinoline (B193633) has been shown to react with hydrazine hydrate to yield 4-chloro-7-hydrazinoquinoline. pharmascholars.com

Another common strategy involves the conversion of a hydroxyl group. The synthesis of 2-(quinolin-8-yloxy)acetohydrazide (B2671496) begins with 8-hydroxyquinoline (B1678124), which is first reacted with ethyl chloroacetate (B1199739) to form an ester intermediate. This intermediate is then treated with hydrazine hydrate in ethanol to produce the final hydrazide product. researchgate.net These methods highlight the general approach of nucleophilic substitution or condensation with hydrazine hydrate to form the crucial C-N bond of the hydrazine moiety.

| Precursor | Reagent(s) | Product | Yield | Reference |

| 2-Chloroquinoline-3-carbaldehydes | Hydrazine hydrate, Ethanol | Quinoline hydrazones | 74%-87% | mdpi.com |

| 4,7-Dichloroquinoline | Hydrazine hydrate | 4-Chloro-7-hydrazinoquinoline | - | pharmascholars.com |

| Ethyl 2-(quinolin-8-yloxy)acetate | Hydrazine hydrate, Ethanol | 2-(Quinolin-8-yloxy)acetohydrazide | - | researchgate.net |

| 2-Propylquinoline-4-carbonyl chloride | Hydrazine hydrate, Ethanol | 2-Propylquinoline-4-carbohydrazide | High | up.ac.za |

Direct Synthesis Routes for this compound

The direct synthesis of the target compound is achieved through the formation of a salt from its corresponding free base, 8-hydrazinoquinoline.

The name this compound indicates that it is the hydrochloride salt of 8-hydrazinoquinoline. The formation of such a salt is a straightforward acid-base reaction. The synthesis would first require the preparation of the free base, 8-hydrazinoquinoline. This precursor can be synthesized from 8-aminoquinoline via diazotization followed by reduction, or through the direct reaction of 8-chloroquinoline with hydrazine.

Once 8-hydrazinoquinoline is obtained, it is treated with hydrochloric acid (HCl). In this reaction, the basic hydrazine nitrogen atom is protonated by the acid, forming the hydrazin-1-ium cation, with chloride as the counter-ion. This process is analogous to the synthesis of other quinoline hydrochloride salts, such as 5-chloromethyl-8-hydroxyquinoline hydrochloride, which is formed by treating the parent quinoline with hydrogen chloride gas. nih.gov The resulting salt, this compound, typically precipitates from the reaction mixture and can be isolated by filtration.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often with improved yields and cleaner reaction profiles. nih.gov

This technology has been successfully applied to various stages of quinoline chemistry. For example, the Friedländer quinoline synthesis can be achieved in as little as 5 minutes in excellent yield when heated with microwave irradiation, compared to several days with poor yield under conventional heating. nih.gov The synthesis of quinoline-based hydrazide-hydrazones has also been efficiently performed using microwave assistance, with reactions completing in 1 to 3 minutes. up.ac.za

While a specific protocol for the microwave-assisted synthesis of this compound has not been detailed in the reviewed literature, the principles of MAOS are highly applicable. The synthesis of the 8-hydrazinoquinoline precursor, for instance from 8-chloroquinoline and hydrazine, could likely be accelerated using microwave heating. Similarly, the formation of derivatives from the parent hydrazine could also benefit from this technology. up.ac.zanih.gov

| Reaction Type | Conditions | Time | Advantage | Reference |

| Friedländer Quinoline Synthesis | Acetic acid, 160 °C, Microwave | 5 min | Excellent yield, rapid | nih.gov |

| Hydrazide-Hydrazone Synthesis | Ethanol, Microwave | 1-3 min | Fast, efficient | up.ac.za |

| Benzothiazole-Quinoline Synthesis | Microwave irradiation | - | Excellent yield | nih.gov |

Derivatization and Structural Modification of this compound

The chemical reactivity of this compound resides primarily in its organic cation, specifically the 1-(quinolin-8-yl)hydrazine moiety. The hydrazine group is a versatile functional handle for a variety of chemical transformations.

One of the most common reactions of hydrazines is condensation with carbonyl compounds. The 1-(quinolin-8-yl)hydrazine can react with various aldehydes and ketones to form the corresponding hydrazones. mdpi.commdpi.com This reaction involves the formation of a new carbon-nitrogen double bond (C=N), creating a larger, more complex molecular structure. For example, quinoline-based hydrazine derivatives readily react with quinoline-2-carbaldehyde to produce quinoline-based hydrazones. mdpi.com

Another important derivatization is acylation. The hydrazine moiety can be acylated using carboxylic acids or their derivatives (like acid chlorides or esters) to form hydrazides. mdpi.com For instance, quinoline hydrazones can be coupled with substituted carboxylic acids using peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield hydrazide compounds. mdpi.com

Beyond the hydrazine group, the quinoline ring itself can also be modified. Modern synthetic methods, such as copper-catalyzed C-H functionalization, allow for the selective introduction of substituents at specific positions on the quinoline ring system, enabling further structural diversification. researchgate.net

N-Substitution Reactions

The hydrogen atoms on the hydrazine group can be substituted through reactions with various electrophiles, leading to the formation of N-acylated, N-alkylated, and other substituted derivatives. These reactions are fundamental to building more complex molecular architectures.

N-Acylation: The terminal amino group of 8-hydrazinoquinoline readily reacts with acylating agents like acyl halides and activated amides to form N-acylhydrazine derivatives. rsc.orgorganic-chemistry.orgnih.gov For instance, copper-catalyzed reactions of the related 8-aminoquinolines with acyl halides result in efficient N-acylation. nih.gov This transformation is crucial for creating stable amide linkages and introducing a wide range of functional groups.

N-Alkylation: While direct alkylation of hydrazines with alkyl halides can be complex and lead to mixtures of products, specific methods have been developed for controlled N-alkylation. For quinoline derivatives, transition metal-catalyzed reactions, such as those using rhodium or ruthenium, can achieve selective alkylation. researchgate.netresearchgate.netnih.gov Reductive alkylation, using ketones in the presence of a reducing agent, is another effective method for producing substituted hydrazines.

Reaction with Isothiocyanates: A significant N-substitution reaction involves the condensation of the hydrazine with isothiocyanates. This reaction yields quinoline-based thiosemicarbazide (B42300) derivatives, which are important precursors for various heterocyclic compounds. sbq.org.br The reaction proceeds via the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbon of the isothiocyanate group. sbq.org.br

Table 1: Examples of N-Substitution Reactions on the Quinoline-Hydrazine Scaffold This table is illustrative, based on known reactions of hydrazines and quinoline amines.

| Reaction Type | Electrophile | Reagent/Catalyst | Product Class |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | Base | N-Acyl-N'-(quinolin-8-yl)hydrazine |

| N-Alkylation | Alkyl Bromide (R-Br) | Ruthenium Catalyst | N-Alkyl-N'-(quinolin-8-yl)hydrazine |

| Thiosemicarbazide Formation | Isothiocyanate (R-NCS) | Ethanol | N-Substituted-2-(quinolin-8-yl)hydrazine-1-carbothioamide sbq.org.br |

Annulation and Ring-Closure Reactions

The bifunctional nature of 8-hydrazinoquinoline, possessing both a nucleophilic hydrazine and a reactive quinoline core, makes it an excellent substrate for annulation reactions, where a new ring is fused onto the existing quinoline structure. These reactions lead to the formation of polycyclic heterocyclic systems. For example, quinoline hydrazone derivatives can undergo intramolecular cyclization to form pyrazolo[4,3-c]quinolin-4-ones. researchgate.net Similarly, related 8-quinolinesulfenyl chloride undergoes annulation with various unsaturated compounds to produce sbq.org.brnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives. Annulation can also be achieved via acid-catalyzed reactions; for instance, treating α-vinylanilines with α-diazo sulfonium (B1226848) salts in the presence of a Brønsted acid leads to the formation of quinolines through a dicationic intermediate. acs.org

Formation of Related Hydrazone and Thiosemicarbazone Derivatives

The most common reaction of this compound (typically as its free base) is the condensation with aldehydes and ketones to form hydrazones. libretexts.orgnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. A wide array of aromatic and aliphatic aldehydes can be used, leading to a diverse library of quinoline-hydrazone derivatives. semanticscholar.org

Similarly, thiosemicarbazones are synthesized from the corresponding thiosemicarbazide. The initial step is the formation of a quinoline thiosemicarbazide, as described in section 2.3.1. This intermediate can then be condensed with aldehydes or ketones to yield the target thiosemicarbazone. These compounds are notable for their ability to act as ligands and as precursors for further cyclization reactions, such as the formation of 1,3,4-thiadiazoles. encyclopedia.pubjocpr.comrsc.org

Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives This table is illustrative, based on general reactions of hydrazines and thiosemicarbazides.

| Starting Material | Carbonyl Compound (R-CHO or R-CO-R') | Product Type |

|---|---|---|

| 8-Hydrazinoquinoline | Benzaldehyde | 2-Benzylidene-1-(quinolin-8-yl)hydrazine (Hydrazone) |

| 8-Hydrazinoquinoline | Acetone | 2-Isopropylidene-1-(quinolin-8-yl)hydrazine (Hydrazone) |

| Quinolin-8-yl-thiosemicarbazide | 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)-N-(quinolin-8-yl)hydrazine-1-carbothioamide (Thiosemicarbazone) |

| Quinolin-8-yl-thiosemicarbazide | 2-Hydroxybenzaldehyde | 2-(2-Hydroxybenzylidene)-N-(quinolin-8-yl)hydrazine-1-carbothioamide (Thiosemicarbazone) |

Reaction Mechanisms and Pathways Involving this compound

Understanding the mechanistic underpinnings of the reactions involving this compound is key to predicting its behavior and designing new synthetic routes.

Mechanistic Studies of Hydrazinolysis Reactions

Hydrazinolysis refers to the cleavage of a chemical bond by a hydrazine. The 8-hydrazinoquinoline molecule acts as a potent nucleophile in these reactions. The mechanism of hydrazinolysis is analogous to aminolysis or hydrolysis, involving the nucleophilic attack of the hydrazine nitrogen on an electrophilic center, such as a carbonyl carbon in an ester or amide. In biological systems or under certain chemical conditions, the metabolism of hydrazine derivatives can proceed through one-electron oxidation pathways catalyzed by enzymes or metal ions. nih.gov This oxidation generates radical species that can lead to further reactions. nih.gov The Wolff-Kishner reduction provides a classic example of a reaction initiated by hydrazine; it begins with the formation of a hydrazone from a ketone or aldehyde, which is then deprotonated at the nitrogen under basic conditions. libretexts.org A series of proton transfers and the expulsion of stable nitrogen gas (N2) ultimately reduces the carbonyl to a methylene (B1212753) group. libretexts.org

Cyclization Mechanisms in Heterocycle Formation

The formation of new heterocyclic rings from this compound derivatives follows well-established mechanistic pathways.

Pyrazole (B372694) Formation: The synthesis of pyrazoles typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. In the case of an α,β-unsaturated ketone, the mechanism often begins with a nucleophilic Michael addition of the hydrazine's terminal nitrogen to the β-carbon of the unsaturated system. researchgate.net This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the carbonyl carbon, and a final dehydration step to yield the aromatic pyrazole ring. nih.govresearchgate.netrsc.org

1,3,4-Thiadiazole (B1197879) Formation: Thiadiazoles are commonly synthesized from thiosemicarbazide precursors. jocpr.com The mechanism involves the acylation of the thiosemicarbazide with a carboxylic acid (or its derivative, like an acyl chloride), followed by acid-catalyzed cyclodehydration. sbq.org.brencyclopedia.pubnih.gov The proposed mechanism starts with a nucleophilic attack from the hydrazine nitrogen onto the carboxylic acid's carbonyl carbon. sbq.org.br Subsequent intramolecular attack by the sulfur atom onto the newly formed amide's carbonyl carbon initiates the cyclization. sbq.org.br Dehydration then leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.brnih.gov

Acid-Base Equilibria and Proton Transfer Mechanisms

The name this compound indicates that it is the hydrochloride salt of 8-hydrazinoquinoline. This structure arises from a proton transfer event where the basic parent molecule accepts a proton (H+) from hydrochloric acid. rsc.org The key to understanding its acid-base chemistry lies in identifying the most basic site on the 8-hydrazinoquinoline molecule.

The molecule has three potential basic nitrogen atoms: the quinoline ring nitrogen and the two nitrogens of the hydrazine substituent. The quinoline ring nitrogen is generally the most basic site. The pKa of the conjugate acid of quinoline itself is approximately 4.9. nih.gov For the related 8-aminoquinoline, the basic pKa is reported to be around 4.18. ebi.ac.uk The pKa of the quinoline nitrogen can be influenced by substituents on the ring; electron-withdrawing groups lower the pKa, while electron-donating groups increase it. researchgate.net

Protonation of the quinoline nitrogen is favored because the resulting positive charge can be delocalized over the aromatic quinolinium ring system. rsc.orgchemrxiv.org This protonation changes the electronic properties of the molecule, which can influence its reactivity and fluorescence. rsc.org Therefore, in the presence of a strong acid like HCl, the equilibrium lies far towards the formation of the 8-hydrazinoquinolin-1-ium cation, where the proton resides on the quinoline nitrogen. riversidelocalschools.com

Advanced Structural Elucidation and Characterization of 1 Quinolin 8 Yl Hydrazin 1 Ium Chloride and Its Analogs

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. uncw.edu ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. uncw.edu While specific NMR data for 1-(Quinolin-8-yl)hydrazin-1-ium chloride is not extensively reported, analysis of related quinoline (B57606) derivatives allows for the prediction of its spectral features.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a quinoline derivative is characterized by signals in the aromatic region, typically between 7.0 and 9.5 ppm. mdpi.com The formation of the quinolinium ion, by protonation of the quinoline nitrogen, leads to a downfield shift of the signals for the protons on the heterocyclic ring. mdpi.com The chemical shifts of the protons are influenced by the electronic effects of the substituents and their positions on the quinoline ring system. uncw.eduuncw.edu For instance, in 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the quinoline protons resonate in the range of 8.0 to 9.5 ppm. mdpi.com The coupling patterns between adjacent protons are also critical for assigning specific resonances.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For quinoline derivatives, the carbon signals typically appear between 110 and 160 ppm. nih.gov The chemical shifts of the carbon atoms in the quinoline ring are sensitive to substitution. publish.csiro.auresearchgate.netresearchgate.net In hydrazide-hydrazone derivatives containing a quinoline moiety, the azomethine carbon (C=N) signal can be observed around 140-147 ppm, while the amidic carbonyl carbon appears in the range of 163-169 ppm. nih.gov Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict and help interpret experimental ¹³C NMR chemical shifts. worktribe.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Quinoline Moiety

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 9.5 | Protons on the quinolinium ring are expected to be shifted downfield. mdpi.com |

| ¹³C (Aromatic) | 110 - 160 | The precise shifts depend on the substitution pattern. nih.gov |

| ¹³C (C=N) | ~140 - 147 | Expected for the hydrazone functionality if present in an analog. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs would be expected to show characteristic absorption bands for the quinoline ring system and the hydrazine (B178648)/hydrazinium (B103819) group.

The quinoline moiety gives rise to several characteristic bands, including C-H stretching vibrations of the aromatic ring, and C=C and C=N stretching vibrations within the heterocyclic system. researchgate.netastrochem.org For quinoline-hydrazone derivatives, a strong N-H stretching band is typically observed in the region of 3180–3220 cm⁻¹, and a C=N absorption band appears around 1550–1600 cm⁻¹. mdpi.com The IR spectra of quinoline hydrazone derivatives also show a characteristic azomethine C–H stretching doublet at 2850–2950 cm⁻¹ and a carbonyl stretch at 1620–1680 cm⁻¹ if a carbonyl group is present. mdpi.com In the case of quinolinium salts, the presence of water of hydration can be identified by broad O-H stretching bands. uncw.edu

Table 2: Expected IR Absorption Bands for this compound and its Analogs

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Hydrazinium) | 3100 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=N, C=C (Quinoline) | 1500 - 1650 | Stretching |

| C-H (Aromatic) | 750 - 900 | Out-of-plane bending |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mcmaster.ca For this compound, with a molecular formula of C₉H₁₀ClN₃, the expected monoisotopic mass of the cation [C₉H₁₀N₃]⁺ is approximately 160.089 g/mol .

The fragmentation of quinoline derivatives upon electron impact has been studied, and a common fragmentation pathway involves the loss of hydrogen cyanide (HCN), corresponding to a loss of 27 mass units. mcmaster.ca The fragmentation of methoxyquinolines has been shown to proceed via two main pathways, one involving the initial fragmentation of the methoxyl group. cdnsciencepub.com The fragmentation patterns can be complex and are highly dependent on the nature and position of the substituents on the quinoline ring. cdnsciencepub.comnih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. researchgate.netwikipedia.orglibretexts.org

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. rsc.org While a crystal structure for this compound is not publicly available, the structures of several analogous quinolinium chloride salts have been determined, providing insight into the expected molecular geometry and conformation.

For example, the crystal structure of 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate has been determined, crystallizing in the triclinic space group P-1. uncw.edu Another analog, (E)-2-[2-(4-Carboxyphenyl)ethenyl]-8-hydroxy-quinolin-1-ium chloride, crystallizes with a molecule of ethanol (B145695) as a solvate. researchgate.net The quinolinium ring system in these structures is generally found to be essentially planar. The specific geometric parameters, such as bond lengths and angles, are determined with high precision from the diffraction data.

Table 3: Crystallographic Data for Selected Quinolinium Chloride Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate | Triclinic | P-1 | 6.541(1) | 8.5909(8) | 10.769(1) | 98.734(7) | 91.20(1) | 97.91(1) | uncw.edu |

| (E)-2-[2-(4-Carboxyphenyl)ethenyl]-8-hydroxy-quinolin-1-ium chloride ethanol monosolvate | - | - | - | - | - | - | - | - | researchgate.net |

| 8-Hydroxyquinolin-1-ium hydrogen sulfate (B86663) monohydrate | Triclinic | P-1 | 6.5536(4) | 8.0600(5) | 11.3369(6) | 100.068(5) | 106.344(4) | 105.712(5) | researchgate.net |

Hydrogen Bonding Network Analysis within Crystal Lattice

In the solid state, molecules are arranged in a crystal lattice held together by a network of intermolecular forces, including hydrogen bonds. researchgate.net In quinolinium salts, the protonated nitrogen atom of the quinoline ring is a strong hydrogen bond donor. The chloride anion, in turn, is a hydrogen bond acceptor.

In the crystal structure of 8-hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, N-H···Cl and O-H···Cl hydrogen bonds link molecules into dimers. These dimers are further connected through O-H···O hydrogen bonds, forming one-dimensional chains. Similarly, in the crystal structure of 8-hydroxyquinolin-1-ium hydrogen sulfate monohydrate, the quinoline N-H atoms are hydrogen-bonded to the bisulfate anions, and these units are linked by O-H···O hydrogen bonds into a three-dimensional network. researchgate.net The analysis of these hydrogen bonding networks is crucial for understanding the crystal packing and the physical properties of the solid. researchgate.netacs.orgacs.org

Table 4: Hydrogen Bond Geometries in an Analogous Quinolinium Salt (8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Ref. |

| N1-H1N···Cl1 | 0.86 | 2.24 | 3.0261(8) | 152 | |

| O2-H2O···Cl1 | 0.82 | 2.21 | 3.0281(8) | 172 |

Supramolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding:

In the solid state, quinolinium and hydrazinium chlorides are known to form extensive hydrogen bonding networks. The hydrazinium moiety (-NH2NH3+) and the quinolinium proton are potent hydrogen bond donors, while the chloride anion (Cl-) acts as a primary acceptor. In hydrated salts, water molecules can also participate in these networks, bridging cations and anions.

For instance, in the crystal structure of 4-[(E)-2-(2,4-Dichlorobenzylidene)hydrazin-1-yl]quinolin-1-ium chloride monohydrate, the quinolinium proton forms a hydrogen bond with the lattice water molecule. researchgate.net This water molecule, in turn, forms hydrogen bonds with two chloride anions, creating an eight-membered {···HOH···Cl}2 synthon through a center of inversion. researchgate.net Furthermore, the hydrazine hydrogen atom directly interacts with a chloride ion. researchgate.net Similarly, in 8-hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, N—H⋯Cl and O—H⋯Cl hydrogen bonds link ion pairs into tetramers, which are then connected by O—H⋯O hydrogen bonds to form one-dimensional chains. researchgate.netnih.gov

π-stacking Interactions:

The planar aromatic quinoline ring is predisposed to π-stacking interactions, which play a crucial role in stabilizing the crystal lattice. These interactions typically occur between the electron-deficient pyridinium (B92312) ring and the electron-rich benzene (B151609) ring of adjacent quinolinium cations.

In the case of 4-[(E)-2-(2,4-Dichlorobenzylidene)hydrazin-1-yl]quinolin-1-ium chloride monohydrate, π–π interactions are observed between centrosymmetrically related quinoline residues with a centroid–centroid distance of 3.5574 (11) Å. researchgate.net Another example is 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, where the crystal structure is further stabilized by π–π stacking interactions with centroid–centroid distances of 3.5213 (6) and 3.7176 (6) Å. angelpharmatech.com In 2H- researchgate.netCurrent time information in NA.thiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate, π-stacked cations are observed with a plane-to-plane separation ranging from 3.338 (4) to 3.356 (4) Å. orcid.org

| Compound | Interacting Groups | Interaction Type | Distance (Å) | Citation |

| 4-[(E)-2-(2,4-Dichlorobenzylidene)hydrazin-1-yl]quinolin-1-ium chloride monohydrate | Quinoline residues | π–π stacking | 3.5574 (11) | researchgate.net |

| 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate | Quinoline rings | π–π stacking | 3.5213 (6) | angelpharmatech.com |

| 8-hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate | Quinoline rings | π–π stacking | 3.7176 (6) | angelpharmatech.com |

| 2H- researchgate.netCurrent time information in NA.Thiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate | Cations | π-stacking | 3.338 (4) - 3.356 (4) | orcid.org |

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs of the same compound can exhibit distinct physical properties. While no specific polymorphs of this compound have been reported, the phenomenon is known to occur in related hydrazonium salts. For example, the hydrazonium salt of 3,5-pyrazoledicarboxylic acid exists in at least two polymorphic modifications. Current time information in NA.

The crystallization process itself can influence which polymorph is obtained. Factors such as solvent, temperature, and cooling rate can direct the formation of a specific crystalline arrangement. For instance, in the synthesis of 2H- researchgate.netCurrent time information in NA.thiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate, crystals formed from a yellow oil after evaporation of the solvent. orcid.org In the case of 8-hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, transparent single crystals were isolated after dissolving the compound in distilled water and allowing it to stand at room temperature for ten days. researchgate.net

Disorder Phenomena in Crystal Structures

Disorder in crystal structures refers to the statistical occupation of multiple atomic positions by the same atom or group of atoms. This can be either static, where different orientations are frozen in different unit cells, or dynamic, involving movement within the crystal.

A relevant example of disorder is found in the crystal structure of 2H- researchgate.netCurrent time information in NA.thiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate, where the thiazolo-quinolinium cation exhibits whole-molecule disorder over two flipped orientations with refined site occupation factors of 0.853 (3) and 0.147 (3). orcid.org This indicates that the cation is not perfectly ordered within the crystal lattice, a phenomenon that could potentially be observed in the crystal structure of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical formula. For this compound, with the chemical formula C9H10ClN3, the theoretical elemental composition can be calculated.

Standard methods for elemental analysis, such as combustion analysis, are employed to experimentally determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The results are typically expected to be within ±0.4% of the theoretical values to confirm the purity and identity of the synthesized compound.

Theoretical Elemental Composition of this compound (C9H10ClN3)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 55.25 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.16 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.12 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.47 |

| Total | 195.67 | 100.00 |

This data serves as a benchmark for the experimental verification of newly synthesized batches of the compound.

Theoretical and Computational Investigations of 1 Quinolin 8 Yl Hydrazin 1 Ium Chloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide array of molecular properties by approximating the electron density of a system. For 1-(Quinolin-8-yl)hydrazin-1-ium chloride, DFT would be employed to optimize its geometry and compute the electronic and spectroscopic properties outlined below.

Electronic Structure Properties (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netwikipedia.org

For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine these energy levels. researchgate.netaimspress.com The HOMO is typically localized on the more electron-rich parts of the molecule, such as the quinoline (B57606) ring system and the hydrazine (B178648) moiety, while the LUMO is distributed over the electron-deficient regions. The positive charge on the quinolinium nitrogen would significantly influence the energies of these orbitals.

Table 1: Illustrative Frontier Orbital Properties for Quinoline Derivatives (eV) (Note: The following data is for related quinoline compounds and serves as an example of typical values obtained from DFT calculations. Specific values for this compound require a dedicated computational study.)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |

| Substituted Quinoline Derivative C | - | - | 0.1609 | researchgate.net |

| Substituted Quinoline Derivative E | - | - | 0.130 | researchgate.net |

| General Quinoline Derivatives | - | - | 1.157 - 1.628 | arabjchem.org |

The reactivity and electronic transitions of this compound would be significantly dictated by this energy gap. wuxiapptec.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For the 1-(Quinolin-8-yl)hydrazin-1-ium cation, the MEP map would be expected to show a significant region of positive potential (blue) around the protonated quinolinium nitrogen and its associated hydrogen atom. The hydrazine group and the π-system of the quinoline ring would likely exhibit a more complex potential landscape, with negative regions (red or yellow) that could be involved in hydrogen bonding or other non-covalent interactions. mdpi.com Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including solvents or biological targets. rsc.org

Vibrational Frequency Analysis (Theoretical IR/Raman Spectra)

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netnist.govnist.gov

A frequency calculation for this compound would first involve optimizing the molecule's geometry to a stable energy minimum. The subsequent frequency analysis would yield a set of vibrational modes and their corresponding intensities. Key expected vibrations would include N-H and C-H stretching frequencies at higher wavenumbers, C=C and C=N stretching modes associated with the quinoline ring in the fingerprint region, and various bending and torsional modes at lower frequencies. Comparing these theoretical spectra with experimental data provides a robust method for structural confirmation. frontiersin.org

Reactivity Descriptors (Electrophilicity Index, Chemical Hardness, Chemical Softness)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the following relationships based on Koopmans' theorem, where I = -E(HOMO) and A = -E(LUMO):

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard.

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness; soft molecules are more polarizable and reactive. researchgate.net

Electronegativity (χ): χ = (I + A) / 2. It describes the ability of a molecule to attract electrons.

Chemical Potential (μ): μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. nih.gov

These parameters are crucial for comparing the reactivity of different molecules and for understanding reaction mechanisms. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (Note: This table presents example data for a related compound to illustrate the output of such calculations. Data for this compound is not available.)

| Parameter | Formula | Illustrative Value (eV) | Source |

| Chemical Hardness (η) | (I - A) / 2 | 0.065 | researchgate.net |

| Chemical Softness (S) | 1 / η | 2.207 | researchgate.net |

Prediction of Molecular Characteristics

Beyond the properties already discussed, DFT calculations can predict a host of other molecular characteristics. These include:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. Crystal structure data for related quinolinium chlorides show how hydrogen bonding and π–π stacking interactions influence the solid-state packing. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. arabjchem.org

These predicted characteristics provide a complete molecular portrait, which is invaluable for rationalizing observed chemical behavior and for designing new molecules with specific properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. Unlike the static picture provided by quantum chemical calculations, MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. rsc.org This approach is particularly useful for understanding the behavior of molecules in solution or their interaction with larger systems like proteins or material surfaces.

For this compound, MD simulations could be employed to:

Analyze Solvation: Study how water or other solvent molecules arrange around the cation and the chloride anion, and to quantify the strength of hydrogen bonding interactions.

Investigate Conformational Dynamics: Explore the different shapes (conformations) the molecule can adopt and the energy barriers between them.

Simulate Interactions with Biomolecules: If the compound has potential biological activity, MD simulations can model its binding to a target protein, providing insights into the binding mode, stability of the complex, and key interacting residues. iucr.org

Model Aggregation and Self-Assembly: Investigate how multiple molecules of the compound might interact with each other in solution.

MD simulations on related quinolinium systems have been used to understand their stability in complex environments and their interactions within supramolecular structures. acs.org Such simulations would provide a dynamic perspective that complements the static electronic structure information from DFT.

Conformational Analysis and Flexibility Studies

Conformational analysis is a critical first step in the theoretical investigation of a molecule like this compound. This process identifies the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them. Density Functional Theory (DFT) is a powerful and widely used method for these calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) to optimize the molecular geometry and determine the energies of different conformers. nih.gov

A study on cefathiamidine (B193784) solvates highlighted that the molecule exhibited high conformational flexibility, with eight different conformations observed across various crystalline forms. rsc.org This underscores the importance of a thorough conformational search to locate the global minimum energy structure, which is essential for accurately predicting other molecular properties.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to simulate these effects. bwise.krsemanticscholar.org These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of how the solvent influences the molecule's stability, conformation, and electronic properties.

Given its ionic nature as a chloride salt and the presence of hydrogen bond donors (-NH and -NH2 groups) and acceptors (the quinoline nitrogen), this compound is expected to be soluble in polar protic solvents like water and alcohols. nih.gov Solvatochromic studies on related iso-quinolinium ylids have demonstrated strong specific interactions through hydrogen bonding in protic solvents. semanticscholar.org The interaction energies between the solute and solvent molecules can be calculated to understand the solvation shell's composition and strength of interactions. semanticscholar.org

Adsorption Behavior and Surface Interactions

The potential application of quinoline derivatives as corrosion inhibitors or in materials science necessitates understanding their adsorption onto surfaces. DFT calculations are a primary tool for investigating these interactions. bwise.kr For example, a study on the adsorption of quinoline derivatives on an iron surface revealed that the molecules could interact through both physical interactions and charge transfer. bwise.kr The presence and nature of functional groups significantly influence the adsorption strength and mechanism.

For this compound, theoretical studies would model its interaction with a specific surface (e.g., a metal oxide or polymer). Calculations would focus on determining the most stable adsorption geometry, the adsorption energy, and the nature of the bonding (physisorption vs. chemisorption). Analysis of the electron density difference and projected density of states (PDOS) can provide insights into charge redistribution and bond formation between the molecule and the surface. bwise.kr

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with extensive π-conjugated systems and charge-transfer characteristics, like many quinoline derivatives, are of great interest for their nonlinear optical (NLO) properties. mdpi.com Computational chemistry, particularly DFT, is instrumental in predicting these properties. Key parameters such as the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively) are calculated to assess a molecule's potential for NLO applications. nasc.ac.insemanticscholar.org

Studies on quinolinium derivatives have shown that they can exhibit significant third-order NLO responses. nasc.ac.inrsc.org For instance, the NLO properties of a quinolinium 4-aminobenzoate (B8803810) crystal were investigated using both experimental (Z-scan) and computational (DFT) methods, which showed good agreement. nasc.ac.in The design of NLO materials often involves creating donor-π-acceptor (D-π-A) structures to enhance intramolecular charge transfer (ICT), which is a key factor for large hyperpolarizability values. mdpi.com Theoretical calculations for this compound would involve optimizing its geometry and then computing its NLO parameters, often using a functional like CAM-B3LYP which is well-suited for charge-transfer systems. semanticscholar.orgnottingham.ac.uk

Table 1: Predicted NLO Properties for a Related Quinoline Derivative (Quinolinium 4-aminobenzoate - ABAQ)

| Parameter | Computational Value |

|---|---|

| Dipole Moment (μ) | Data not available in abstract |

| Polarizability (α) | Data not available in abstract |

| Hyperpolarizability (β) | Data not available in abstract |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It partitions the crystal space among the molecules, and the resulting surface is color-mapped to show different types of close contacts. Accompanying 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down by the atom pairs involved (e.g., H···H, C···H, N···H). nih.gov

This method has been widely applied to quinoline derivatives to understand their crystal packing. nih.govresearchgate.netnih.gov For example, in a study of a quinoline-based hydrazone, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from H···H, C···H, and Cl···H contacts. nih.gov For this compound, this analysis would be crucial for understanding the role of hydrogen bonds involving the hydrazinium (B103819) group and the chloride anion, as well as potential π-π stacking interactions between the quinoline rings. The red spots on a d_norm mapped Hirshfeld surface indicate strong hydrogen bonding interactions, which would be expected to be prominent in this ionic compound. mdpi.comnih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Quinoline-Hydrazone Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| C···H/H···C | 33.7 |

| Cl···H/H···Cl | 12.3 |

| N···H/H···N | 9.5 |

| C···C | 3.5 |

| Cl···N | 2.3 |

| C···N | 2.2 |

| C···Cl | 1.1 |

(Data from a study on 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline nih.gov)

Coordination Chemistry of 1 Quinolin 8 Yl Hydrazin 1 Ium Chloride Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands derived from 1-(quinolin-8-yl)hydrazin-1-ium chloride is rooted in the rich coordination chemistry of the 8-hydroxyquinoline (B1678124) (oxine) and hydrazine (B178648) moieties. scirp.orgnih.gov The quinoline (B57606) nucleus serves as a robust scaffold, and its derivatives are recognized as biologically active substances and versatile ligands in coordination chemistry. researchgate.netmedcraveonline.com The primary design principle involves the strategic placement of donor atoms to facilitate chelation with metal ions, leading to thermodynamically stable metal complexes. nih.gov

The 1-(quinolin-8-yl)hydrazin-1-ium core presents multiple potential coordination sites: the quinoline nitrogen atom, the hydrazine nitrogen atoms, and any functional groups introduced through derivatization. This versatility allows for a range of coordination modes, including monodentate, bidentate, and potentially tridentate behavior. asianpubs.orgchemistryjournal.net The most common coordination mode for quinoline-based ligands involves the nitrogen atom of the quinoline ring and a donor atom from a substituent at the 8-position, forming a stable five-membered chelate ring. scirp.orgnih.gov

Derivatization of the hydrazinyl group, for instance, through condensation with aldehydes or ketones to form hydrazones, is a key strategy in ligand design. This not only expands the coordination sphere but also allows for fine-tuning of the ligand's electronic and steric properties. nih.gov The resulting Schiff base ligands often exhibit enhanced chelating abilities and can stabilize metal ions in various oxidation states. bepls.com The coordination behavior is also influenced by the nature of the metal ion, the reaction conditions, and the solvent system used. mtct.ac.in

Synthesis of Metal Complexes Featuring Hydrazinylquinoline Ligands

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. bepls.comanjs.edu.iq The choice of solvent is crucial and often involves alcohols, such as ethanol (B145695) or methanol, to facilitate the dissolution of both the ligand and the metal salt. bepls.com

The general synthetic procedure often entails dissolving the hydrazinylquinoline ligand in a suitable solvent, followed by the addition of a solution of the metal salt. The reaction mixture is then typically refluxed for a period to ensure complete complexation. bepls.com The resulting metal complexes often precipitate out of the solution upon cooling and can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. bepls.com

Complexation with Transition Metals

Hydrazinylquinoline ligands have demonstrated a strong affinity for a variety of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netasianpubs.orgbepls.com The formation of these complexes is often visually indicated by a change in color of the reaction mixture. The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, is influenced by the coordination number and preferred geometry of the metal ion, as well as the denticity of the ligand. chemistryjournal.netscirp.org For instance, Schiff base derivatives of quinoline have been successfully used to synthesize Cu(II), Co(II), and Ni(II) complexes. orientjchem.org

Chelating Behavior and Denticity

The denticity of these ligands, which refers to the number of donor atoms that can bind to the central metal ion, can vary. While bidentate coordination involving the quinoline nitrogen and a hydrazine nitrogen is common, modifications to the ligand structure can lead to tridentate or even higher denticity. chemistryjournal.net For example, the introduction of additional donor groups on the quinoline ring or the hydrazinyl side chain can increase the number of potential coordination sites. The ability of 8-hydroxyquinoline derivatives to act as bidentate chelating agents through the nitrogen and oxygen donor atoms is well-established. scirp.orgnih.gov

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes featuring hydrazinylquinoline ligands relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy is instrumental in determining the coordination mode of the ligand. The IR spectrum of the free ligand will show characteristic stretching frequencies for functional groups such as C=N (in hydrazone derivatives), N-H, and the quinoline ring vibrations. orientjchem.org Upon complexation, shifts in these vibrational frequencies provide evidence of coordination. For instance, a shift in the ν(C=N) band to a lower wavenumber suggests the involvement of the azomethine nitrogen in coordination to the metal ion. mtct.ac.in Similarly, changes in the N-H stretching vibrations can indicate the participation of the hydrazine nitrogen atoms in bonding. orientjchem.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the metal complexes. The spectra of the complexes typically exhibit bands corresponding to intra-ligand (π-π* and n-π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. mtct.ac.innih.gov The position and intensity of these bands can provide information about the geometry of the complex and the nature of the metal-ligand interaction. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the ligand and its complexes in solution. While the free ligand shows well-defined proton and carbon signals, the coordination to a paramagnetic metal ion can lead to broadening or shifting of these signals. For diamagnetic metal complexes, NMR can provide detailed structural information in solution. mdpi.com

The following table summarizes typical spectroscopic data for metal complexes with quinoline-based ligands:

| Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) |

| Ligand | ν(C=N): ~1620, ν(N-H): ~3200 | ~280, ~330 |

| Cu(II) Complex | ν(C=N): ~1600, ν(M-N): ~580 | ~380, ~650 (d-d) |

| Ni(II) Complex | ν(C=N): ~1605, ν(M-N): ~570 | ~390, ~600 (d-d) |

| Co(II) Complex | ν(C=N): ~1610, ν(M-N): ~560 | ~400, ~580 (d-d) |

Electronic and Geometric Structure of Metal Complexes

The electronic and geometric structures of metal complexes with hydrazinylquinoline ligands are determined by the coordination number and the nature of the metal ion. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. asianpubs.orgscirp.org

For example, Cu(II) complexes with quinoline-based ligands often adopt a square-planar or distorted octahedral geometry. scirp.org Ni(II) complexes can be found in square planar or octahedral arrangements, depending on the ligand field strength and steric factors. mdpi.com The magnetic properties of the complexes, determined by techniques such as magnetic susceptibility measurements, can help in assigning the geometry. For instance, diamagnetic Ni(II) complexes are typically square planar, while paramagnetic complexes are octahedral.

The electronic structure is influenced by the interaction between the metal d-orbitals and the ligand orbitals. The ligand field created by the hydrazinylquinoline ligand splits the d-orbitals of the metal ion, and the magnitude of this splitting determines the electronic and magnetic properties of the complex. nih.gov

Theoretical Insights into Metal-Ligand Interactions and Coordination Preferences

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for gaining deeper insights into the metal-ligand interactions and coordination preferences in these complexes. nih.govmdpi.com DFT calculations can be used to optimize the geometry of the metal complexes, predict their electronic structure, and analyze the nature of the chemical bonds. mdpi.com

These theoretical studies can complement experimental data by providing a molecular-level understanding of the factors that govern the stability and reactivity of the complexes. For instance, calculations can determine the relative energies of different possible coordination isomers, thereby predicting the most stable structure. mdpi.com Analysis of the molecular orbitals can elucidate the extent of covalent character in the metal-ligand bonds and identify the orbitals involved in charge transfer interactions. mdpi.com

Theoretical calculations have been employed to study the stereochemical activity of metal ions in complexes and to differentiate between various donor atoms in terms of their charge transfer interactions. mdpi.com By examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the charge transfer interactions upon complex formation can be explained. mdpi.com Such theoretical insights are invaluable for the rational design of new ligands with tailored coordination properties. nih.gov

Applications of 1 Quinolin 8 Yl Hydrazin 1 Ium Chloride in Non Clinical Research Areas

Analytical Chemistry Applications

In the realm of analytical chemistry, the unique structural and electronic properties of 1-(Quinolin-8-yl)hydrazin-1-ium chloride derivatives, particularly quinoline-hydrazones, have been exploited to develop sensitive and selective analytical methods.

Development of Chemo/Fluoro-sensors for Cations and Anions

Quinoline-based hydrazones have emerged as a significant class of compounds for the development of chemosensors, which can detect specific ions through changes in color (colorimetric) or fluorescence. The nitrogen and oxygen atoms within the quinoline (B57606) and hydrazone groups can act as binding sites for metal ions, leading to a measurable optical response.

Research has demonstrated the design and synthesis of various quinoline-hydrazone derivatives that function as selective fluorescent sensors for a range of metal cations. For instance, a quinoline-based hydrazone, bis((quinolin-8-yl)methylene)carbonohydrazide, has been developed as a dual probe for the selective recognition of Cobalt (Co²⁺) and Zinc (Zn²⁺) ions. Current time information in NA.nih.govresearchgate.net This sensor exhibits a colorimetric response to Co²⁺ and a "turn-on" fluorescence response to Zn²⁺, with low detection limits of 0.21 µM and 0.66 µM, respectively. Current time information in NA.nih.govresearchgate.net The complex formation between the hydrazone and the metal ions is the basis for this detection, a mechanism confirmed through various spectral methods and theoretical calculations. Current time information in NA.nih.govresearchgate.net

Other novel quinoline derivatives have been synthesized and shown to be highly selective and sensitive fluorescent sensors for the detection of Iron (Fe³⁺). These sensors operate via a fluorescence quenching mechanism upon the addition of Fe³⁺, forming a 1:1 metal-ligand complex. Furthermore, quinoline-based platforms have been engineered to distinguish between Cadmium (Cd²⁺) and Zinc (Zn²⁺) ions through different sensing mechanisms, namely photoinduced electron transfer for Cd²⁺ and internal charge transfer for Zn²⁺.

In addition to metal cations, quinoline-based hydrazone derivatives have been investigated as optical chemosensors for organic molecules. A notable example is the detection of the biocide tributyltin (TBT). mdpi.comuminho.pt A synthesized quinoline-based hydrazone derivative was found to exhibit a distinct color change from colorless to red and the appearance of fluorescence in the presence of TBT, demonstrating its potential as a transducer for monitoring this environmental pollutant. mdpi.comuminho.pt

Table 1: Examples of Quinoline-Hydrazone Based Fluorescent Sensors and their Target Analytes

| Sensor (Quinoline-Hydrazone Derivative) | Target Analyte | Detection Method | Limit of Detection (LOD) |

| bis((quinolin-8-yl)methylene)carbonohydrazide | Co²⁺ | Colorimetric | 0.21 µM Current time information in NA.nih.govresearchgate.net |

| bis((quinolin-8-yl)methylene)carbonohydrazide | Zn²⁺ | Fluorescence Turn-On | 0.66 µM Current time information in NA.nih.govresearchgate.net |

| Novel quinoline derivative | Fe³⁺ | Fluorescence Quenching | Not Specified |

| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd²⁺ / Zn²⁺ | Fluorescence Enhancement | Not Specified |

| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Colorimetric/Fluorimetric | 1.7 µM (fluorimetric) uminho.pt |

Spectrophotometric Determination of Metal Ions and Organic Molecules

The ability of quinoline-hydrazone derivatives to form intensely colored complexes with metal ions makes them suitable reagents for spectrophotometric analysis. This technique relies on measuring the amount of light absorbed by a colored solution to determine the concentration of an analyte.

Hydrazones, in general, react with a variety of transition metal ions, including Uranium (VI), Iron (II, III), Cobalt (II), Vanadium (II), Molybdenum (VI), Nickel (II), and Copper (II), to form colored complexes that can be quantified using UV-visible spectrophotometry. Specifically, research on quinoline-hydrazone derivatives has demonstrated their utility in the spectrophotometric determination of several metal ions. For example, a quinoline-based hydrazone, bis((quinolin-8-yl)methylene)carbonohydrazide, has been used for the colorimetric detection of Co²⁺. nih.govresearchgate.net

Similarly, 8-hydroxyquinoline (B1678124), a closely related compound, has been employed as a chromogenic reagent for the simple, rapid, and sensitive spectrophotometric determination of Iron (III) in water samples. researchgate.net The method is based on the formation of a colored iron-oxine complex. researchgate.net This principle has also been applied to the determination of Zinc in pharmaceutical samples, where a zinc-8-hydroxyquinoline chelate is formed and measured. repec.org

Beyond metal ions, quinoline-based hydrazone derivatives have shown promise in the spectrophotometric detection of organic molecules. A notable application is the detection of the biocide tributyltin (TBT), where a synthesized hydrazone derivative produces a distinct color change, allowing for its quantification. mdpi.comuminho.pt

Table 2: Spectrophotometric Determination using Quinoline-Hydrazone Derivatives and Related Compounds

| Reagent | Analyte | Principle of Detection | Wavelength of Maximum Absorption (λmax) |

| Quinoline-Hydrazone Derivatives | Various Transition Metals (e.g., Fe, Co, Ni, Cu) | Formation of colored complexes | Analyte-dependent |

| 8-Hydroxyquinoline | Iron (III) | Formation of a colored metal-oxine complex | 359 nm researchgate.net |

| 8-Hydroxyquinoline | Zinc | Formation of a zinc-8-hydroxyquinoline chelate | 384 nm repec.org |

| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Formation of a colored complex | Not Specified mdpi.comuminho.pt |

Chromatographic Applications

In the field of chromatography, which involves the separation of components in a mixture, derivatives of this compound have found application as derivatizing agents. Derivatization is a process where a compound is chemically converted into a new compound that has properties more suitable for a particular analytical technique, such as improving its detectability or chromatographic behavior.

A study has explored the use of 2-hydrazinoquinoline (B107646) (HQ), a compound structurally very similar to the hydrazine (B178648) moiety of the title compound, as a novel derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov The hydrazine group of HQ reacts with aldehydes and ketones to form stable hydrazones, and with carboxylic acids to form hydrazides. nih.gov This derivatization enhances the ability to separate and detect these important metabolites. nih.gov The quinoline part of the molecule is thought to enhance the nucleophilic activity of the hydrazine group, making it reactive towards a broader range of carbonyl compounds compared to other hydrazine-based derivatizing agents. nih.gov This approach has been successfully applied to the metabolomic investigation of diabetic ketoacidosis in mouse models. nih.gov

Materials Science and Engineering

The versatility of this compound and its derivatives extends into the realm of materials science and engineering, where they are investigated for their protective properties and as building blocks for new materials.

Corrosion Inhibition Mechanisms and Adsorption Isotherms

Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the quinoline ring system, which can interact with the vacant d-orbitals of the metal atoms.

The mechanism of corrosion inhibition by quinoline derivatives often involves the blocking of active corrosion sites on the metal surface. The adsorption of these inhibitor molecules can follow different models, known as adsorption isotherms, which describe the equilibrium between the inhibitor in solution and on the metal surface. Studies on various quinoline derivatives have shown that their adsorption can often be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.

Precursors for Polymeric Materials

Derivatives of this compound, particularly those containing reactive functional groups like amino or hydrazide moieties, hold potential as monomers for the synthesis of novel polymers. The incorporation of the quinoline structure into a polymer backbone can impart desirable properties such as thermal stability, specific optical characteristics, or biological activity.

Research has been conducted on the synthesis of polyamides using diamine monomers. scielo.brresearchgate.netnih.gov For example, novel polyamides have been prepared through the low-temperature solution polycondensation of a synthesized diamine with various aromatic and aliphatic diacid chlorides. scielo.br Given that this compound can be converted to diaminoquinoline derivatives, it represents a potential precursor for such polyamides. The resulting quinoline-containing polyamides could exhibit enhanced thermal stability and solubility in a range of organic solvents, making them attractive for various high-performance applications. scielo.br Furthermore, the synthesis of side-chain quinoline polymers has been reported, where quinoline-containing moieties are attached to a polymer backbone, leading to materials with specific photochemical and optical properties.

Dyes and Light-Emitting Materials (OLEDs)

No studies were identified that investigate the use of this compound as a component in the formulation of dyes or as a material in the fabrication of organic light-emitting diodes (OLEDs). The quinoline functional group is a known chromophore present in various dyes, and metal complexes involving quinoline derivatives have been explored for OLED applications due to their potential electroluminescent properties. However, research specifically documenting the synthesis, photophysical properties, or performance of this compound in these contexts is absent from the available scientific record.

Nanoparticle Synthesis and Stabilization

There is no available research describing the role of this compound in the synthesis or stabilization of nanoparticles. Hydrazine and its derivatives can act as reducing agents in the synthesis of metallic nanoparticles, and the quinoline moiety can function as a capping or stabilizing agent by coordinating to the nanoparticle surface. This dual functionality suggests a theoretical potential for related compounds in this field. However, no published work has specifically employed or characterized the effects of this compound for these purposes.

Computational Studies in Biomolecular Interactions (excluding clinical human trial data)

Computational chemistry is a powerful tool for predicting the interaction of small molecules with biological targets. While many quinoline and hydrazine derivatives have been the subject of such studies, specific in silico analysis of this compound is not documented in the accessible literature.

Molecular Docking Studies with Enzymes or Receptors

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. No molecular docking studies featuring this compound as the ligand of interest have been published. Research in this area often focuses on quinoline-hydrazone derivatives, which possess a different chemical structure and bonding potential.

Ligand-Protein Binding Mechanisms (In Silico)

Detailed in silico investigations into the binding mechanisms, including the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and the thermodynamics of binding between this compound and any protein target, have not been reported.

Structure-Activity Relationship (SAR) Analyses (In Silico)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by correlating specific structural features with biological activity. There are no available in silico SAR studies that include this compound. Such analyses are typically performed on a series of related analogues to derive predictive models, and it appears this compound has not been part of such a reported series.

Future Research Directions and Unexplored Avenues for 1 Quinolin 8 Yl Hydrazin 1 Ium Chloride

Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount for exploring the potential of 1-(Quinolin-8-yl)hydrazin-1-ium chloride. Current methods for preparing hydrazinium (B103819) salts often involve the neutralization of hydrazine (B178648) with a corresponding acid or the reaction of hydrazine hydrate (B1144303) with ammonium (B1175870) salts. ias.ac.inias.ac.in For quinoline (B57606) derivatives, a multitude of synthetic strategies exist, ranging from classic condensation reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses to modern catalytic approaches. rsc.orgresearchgate.net

Future research could focus on developing one-pot, multicomponent reactions (MCRs) to construct the this compound scaffold. rsc.org MCRs offer advantages in terms of atom economy, reduced waste, and the ability to generate structural diversity efficiently. rsc.org Another promising avenue is the exploration of transition-metal-catalyzed C-H activation and functionalization of the quinoline ring prior to the introduction of the hydrazine moiety. mdpi.comrsc.org This would allow for the synthesis of a diverse library of substituted analogs. Furthermore, the use of nanocatalysts and green chemistry principles, such as employing eco-friendly solvents like water or ethanol (B145695) and microwave-assisted synthesis, could lead to more sustainable and scalable production methods. nih.govnumberanalytics.commdpi.com A hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has also been reported as a novel approach for synthesizing dihydroquinolines, which could be adapted for creating precursors to the target compound. nih.gov

Table 1: Potential Modern Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, structural diversity. rsc.org | Design of novel MCRs for direct synthesis of quinolinyl hydrazinium salts. |

| C-H Functionalization | Precise introduction of functional groups. rsc.org | Catalyst development for selective C-H activation on the quinoline core. |

| Nanocatalysis | High reactivity, recyclability, sustainability. nih.gov | Use of metal-based nanocatalysts for quinoline synthesis. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. Standard characterization techniques include Fourier-transform infrared (FTIR) spectroscopy, which can confirm the presence of characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the molecular structure. mdpi.comsapub.org